Divergent Bacterial Protease Target Engagement: Compound 3 Preferentially Binds 1JIJ/4CJN While Compound 1 Favors 1ZI0/3VOB
In the head-to-head in silico evaluation of the three-compound hydroxyquinoline series against five bacterial protein targets (1JIJ, 3VOB, 1ZI0, 6F86, 4CJN), compound 3 (sulfanilic acid-derived analog) demonstrated its strongest binding affinity toward targets 1JIJ and 4CJN, whereas compound 1 (sulfanilamide-derived analog) showed preferential binding to 1ZI0 and 3VOB [1]. The overall binding energy range across all three ligands was −2.17 to −8.45 kcal/mol, with compounds 1 and 3 identified as the top-performing scaffolds on distinct target subsets [1]. Compound 2 (4-aminobenzoic acid-derived) was not identified among the best-scoring ligands for any target, providing a clear intra-series rank order that positions compound 3 as the preferred candidate when 1JIJ or 4CJN engagement is the screening objective [1].
| Evidence Dimension | In silico binding affinity ranking across five bacterial protease targets |
|---|---|
| Target Compound Data | Compound 3: Best binding scores toward 1JIJ and 4CJN (exact kcal/mol values not publicly disaggregated; range for all ligands −2.17 to −8.45 kcal/mol) |
| Comparator Or Baseline | Compound 1: Best binding scores toward 1ZI0 and 3VOB. Compound 2: Not among top-ranked for any of the five targets. |
| Quantified Difference | Qualitatively distinct target preference profiles; compound 3 is the only analog optimized for 1JIJ/4CJN within this series. |
| Conditions | Molecular docking and molecular dynamics simulations; five bacterial protein targets (PDB IDs: 1JIJ, 3VOB, 1ZI0, 6F86, 4CJN); AutoDock Vina and GROMACS. |
Why This Matters
For procurement aimed at phenotypic screening against MRSA or target-based drug discovery on specific proteases, selecting compound 3 over compound 1 or 2 directly determines which target space is interrogated.
- [1] Riaz F, Hossain MS, Roney M, et al. Evaluation of potential bacterial protease inhibitor properties of selected hydroxyquinoline derivatives: an in silico docking and molecular dynamics simulation approach. J Biomol Struct Dyn. 2023 Nov;41(19):9756-9769. doi: 10.1080/07391102.2022.2146200. View Source
